molecular formula C17H16N2O3S2 B2372918 3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 868675-66-5

3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2372918
CAS No.: 868675-66-5
M. Wt: 360.45
InChI Key: KMESDJVCWTWAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide (CAS 941967-88-0) is a high-purity synthetic benzothiazole derivative offered for research and development use in medicinal chemistry. This compound features a benzothiazole core, a structural motif recognized for its diverse and significant pharmacological potential. Benzothiazole derivatives are extensively investigated for a wide spectrum of biological activities, including antidiabetic , anti-inflammatory, and analgesic applications . The molecular framework of this compound is of particular interest in central nervous system (CNS) drug discovery, as benzothiazole-containing structures have demonstrated capabilities such as acetylcholinesterase inhibition and anti-amyloid aggregation properties in related molecules . The specific integration of the benzenesulfonyl group and the 6-methyl-benzothiazol-2-yl moiety in this propanamide is designed to interact with key biological targets. Research on structurally similar N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides has shown significant in vivo antidiabetic activity and potential as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . Furthermore, closely related carboxamide derivatives bearing benzothiazole and benzenesulphonamide have exhibited potent in vivo anti-inflammatory and analgesic effects, with molecular docking studies confirming strong binding interactions with target receptors . With a molecular formula of C₂₃H₂₁N₃O₃S₂ and a molecular weight of 451.56 g/mol, this compound is supplied with a guaranteed purity of 95% or higher . It is intended for non-human research purposes only and is strictly for use in laboratory research. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-12-7-8-14-15(11-12)23-17(18-14)19-16(20)9-10-24(21,22)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMESDJVCWTWAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-methylthiophenol with Cyanogen Bromide

A widely reported method involves cyclizing 2-amino-4-methylthiophenol with cyanogen bromide (BrCN) in ethanol under reflux (12–16 hours). The reaction proceeds via nucleophilic attack of the thiol group on BrCN, followed by intramolecular cyclization to form the benzothiazole ring.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous).
  • Temperature : 78°C (reflux).
  • Yield : 68–75% after recrystallization from ethanol.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.42 (d, J = 8.4 Hz, 1H, C5-H), 7.28 (s, 1H, C7-H), 6.95 (d, J = 8.4 Hz, 1H, C4-H), 2.38 (s, 3H, CH₃).
  • FTIR (KBr) : 3420 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).

Synthesis of 3-(Benzenesulfonyl)Propanoyl Chloride

Sulfonylation of Propanoic Acid

Propanoic acid is sulfonylated with benzenesulfonyl chloride in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds via electrophilic substitution at the α-carbon of the carboxylic acid.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (propanoic acid : benzenesulfonyl chloride).
  • Catalyst : Anhydrous AlCl₃ (10 mol%).
  • Solvent : Dichloromethane (DCM).
  • Temperature : 0–5°C (ice bath), then stirred at room temperature for 6 hours.
  • Yield : 82% after aqueous workup.

Characterization :

  • ¹H NMR (CDCl₃) : δ 7.85–7.82 (m, 2H, aromatic), 7.68–7.62 (m, 3H, aromatic), 3.42 (t, J = 7.2 Hz, 2H, CH₂SO₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂CO), 2.10 (quintet, J = 7.2 Hz, 2H, CH₂).

Conversion to Acid Chloride

The sulfonylated propanoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

Reaction Conditions :

  • SOCl₂ : 2.5 equivalents.
  • Solvent : Toluene (anhydrous).
  • Temperature : Reflux (110°C) for 3 hours.
  • Yield : Quantitative.

Amide Coupling: Final Step Synthesis

Schotten-Baumann Reaction

The acid chloride (Intermediate B) reacts with 6-methyl-1,3-benzothiazol-2-amine (Intermediate A) in a biphasic system (water/dichloromethane) with NaHCO₃ as a base.

Reaction Conditions :

  • Molar Ratio : 1:1.1 (acid chloride : amine).
  • Base : NaHCO₃ (2 equivalents).
  • Temperature : 0°C (initial), then room temperature for 4 hours.
  • Yield : 66–72% after recrystallization from ethanol.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 10.24 (s, 1H, NH), 8.02–7.98 (m, 2H, aromatic), 7.72–7.65 (m, 3H, aromatic), 7.58 (d, J = 8.4 Hz, 1H, C5-H), 7.34 (s, 1H, C7-H), 7.12 (d, J = 8.4 Hz, 1H, C4-H), 3.52 (t, J = 7.2 Hz, 2H, CH₂SO₂), 3.18 (t, J = 7.2 Hz, 2H, CH₂CO), 2.44 (s, 3H, CH₃).
  • FTIR (KBr) : 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1360/1180 cm⁻¹ (S=O).

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid directly couples with the amine.

Reaction Conditions :

  • EDC : 1.2 equivalents.
  • HOBt : 1.5 equivalents.
  • Solvent : DMF (anhydrous).
  • Temperature : 0°C to room temperature, 12 hours.
  • Yield : 58%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency using microreactors for the sulfonylation and amidation steps, reducing reaction times by 40% compared to batch processes.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields 98% purity.
  • Column Chromatography : Silica gel (hexane/ethyl acetate 3:1) for analytical-grade material.

Analytical Data Summary

Parameter Value Method
Molecular Weight 436.6 g/mol HRMS ([M+H]⁺: 437.1124)
Melting Point 152–154°C DSC
Purity ≥98% HPLC (C18, MeOH/H₂O)
Solubility DMSO: 45 mg/mL; Water: <0.1 mg/mL USP 31

Challenges and Optimization

Byproduct Formation

  • Issue : N-acylation competing with sulfonamide formation.
  • Solution : Use of bulky bases (e.g., DMAP) suppresses acylation side reactions.

Solubility Limitations

  • Issue : Low solubility of intermediates in polar solvents.
  • Solution : Switch to DMF/THF mixtures during coupling steps.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents XlogP H-Bond Donors/Acceptors Melting Point (°C) Yield (%)
3-(Benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide C₁₇H₁₆N₂O₅S₃ 424.51 6-methyl-benzothiazole, benzenesulfonyl 2 1/7 N/A N/A
N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide (17b) C₂₉H₂₂N₄O₆S₂ 586.10 4-nitrobenzenesulfonyl, phenyl N/A 1/8 111.50–111.70 83.98
N-(1,3-benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)propanamide (17c) C₃₃H₂₄N₅O₆S₂ 650.70 Indole, 4-nitrobenzenesulfonyl N/A 2/9 140.00–140.40 99.33
2-(4-Isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide C₂₁H₂₄N₂OS 352.49 Isobutylphenyl, 6-methyl-benzothiazole N/A 1/3 N/A N/A
3-(Benzylsulfonyl)-N-[5-(3-pentanyl)-1,3,4-thiadiazol-2-yl]propanamide C₁₈H₂₅N₃O₃S₂ 403.54 Benzylsulfonyl, thiadiazole N/A 1/6 N/A N/A

Functional Group Analysis

Sulfonyl vs. The benzylsulfonyl group in introduces bulkier substituents, likely reducing solubility but enhancing membrane permeability.

Benzothiazole Modifications: The 6-methyl substitution in the parent compound and reduces steric hindrance compared to 17b and 17c, which feature nitrobenzenesulfonyl and indole groups. This may favor binding to hydrophobic pockets in biological targets.

Amide Linkage Variations :

  • The propanamide spacer in the parent compound allows conformational flexibility, whereas compounds like use a rigid phenylpropanamide backbone, which may restrict rotational freedom and affect target engagement.

Pharmacological Implications

  • Lipophilicity : The parent compound’s XlogP of 2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration. In contrast, thiadiazole derivatives (e.g., ) may have higher logP values due to benzyl groups, favoring tissue accumulation.
  • Hydrogen Bonding : The parent compound’s 7 hydrogen bond acceptors could enhance solubility in polar solvents, whereas (3 acceptors) may exhibit poorer aqueous solubility.

Biological Activity

3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a compound that combines the properties of both benzenesulfonyl and benzothiazole groups. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The compound has a molecular formula of C18H20N4O2S and features both a sulfonamide and a benzothiazole moiety. The presence of these functional groups is critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to various biological effects including:

  • Inhibition of Protein Interactions : The compound exhibits inhibitory effects on protein-protein interactions (PPIs), particularly involving Keap1 and Nrf2 pathways, which are crucial for cellular defense against oxidative stress .
  • Anticonvulsant Activity : In vivo studies have indicated that derivatives containing the benzothiazole structure exhibit anticonvulsant properties, reducing seizure duration significantly compared to control groups .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Inhibition of Keap1-Nrf2 PPIHigh-affinity binding and inhibition
Anticonvulsant ActivityReduced seizure duration
Enzyme ModulationAltered enzymatic activity in vitro

Case Studies

  • Anticonvulsant Efficacy : A study evaluated several derivatives of benzothiazole for their anticonvulsant properties. Compounds similar to this compound were tested in animal models, showing significant reductions in tonic phase duration during seizures .
  • Binding Affinity Studies : Research using surface plasmon resonance (SPR) demonstrated that the compound effectively inhibits the binding of Keap1 to Nrf2, suggesting potential applications in neuroprotection and anti-inflammatory therapies .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Sulfonylation : Introduction of the benzenesulfonyl group through reactions with appropriate sulfonyl chlorides.
  • Amide Formation : Coupling reactions to form the amide bond with the benzothiazole derivative.

These synthetic routes often require controlled conditions to optimize yield and purity.

Q & A

Q. How can researchers optimize the synthesis of 3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

  • Temperature : Maintain 60–80°C during coupling reactions to minimize side products .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates .
  • Chromatographic Purification : Use reverse-phase HPLC with gradient elution (acetonitrile/water) to isolate the compound from impurities .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity using NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, benzothiazole methyl at δ 2.4 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 358.48 for C19H18N2O3S) and detect isotopic patterns .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity (IC50 calculations) .
  • Enzyme Inhibition : Screen for tubulin polymerization inhibition (similar to benzothiazole derivatives) using fluorescence-based assays .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA, comparing results to reference compounds like indomethacin .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with tubulin (PDB ID: 1SA0) or COX-2 (PDB ID: 5KIR), focusing on sulfonamide and benzothiazole binding pockets .
  • Cellular Pathway Analysis : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .
  • Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify target engagement .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Replication : Validate IC50 values in triplicate across multiple cell lines to rule out batch variability .
  • Solubility Adjustments : Use DMSO/cremophor EL mixtures to ensure compound solubility in physiological buffers, avoiding false negatives .
  • Metabolite Screening : Incubate the compound with liver microsomes to assess stability and active metabolite formation via LC-MS .

Q. What methodologies are effective for designing derivatives with enhanced pharmacological properties?

Methodological Answer:

  • SAR Studies : Modify the benzothiazole methyl group (e.g., replace with halogens or methoxy) and test for improved logP and bioavailability .
  • Prodrug Synthesis : Introduce ester linkages at the propanamide group to enhance membrane permeability, with hydrolysis studies in plasma .
  • Crystallography : Solve co-crystal structures with target proteins to guide rational design (e.g., improving hydrogen bonding with sulfonamide groups) .

Q. How can thermal stability and degradation pathways be analyzed?

Methodological Answer:

  • TGA/DSC : Perform thermal gravimetric analysis (heating rate: 10°C/min under N2) to identify decomposition points (>200°C indicates stability ).
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC to track degradation products .

Q. What advanced techniques resolve synthetic impurities in scaled-up batches?

Methodological Answer:

  • Prep-HPLC : Isolate impurities using a semi-preparative C18 column and characterize them via NMR/HRMS to identify side-reaction pathways .
  • DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (e.g., pH, catalyst loading) and reduce impurity formation .

Data Interpretation & Validation

Q. How can structure-activity relationship (SAR) models be validated for this compound?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with bioactivity, validated through leave-one-out cross-validation .
  • In Vivo Correlation : Compare in vitro IC50 values with efficacy in rodent inflammation models (e.g., carrageenan-induced paw edema) .

Q. What methodologies address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Binding Free Energy Calculations : Use MM-PBSA to refine docking scores, accounting for solvation effects omitted in initial simulations .
  • Conformational Sampling : Perform molecular dynamics (50 ns simulations) to assess protein-ligand flexibility and identify metastable binding poses .

Q. How can researchers predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • PAMPA Assays : Measure passive permeability using artificial membranes to estimate intestinal absorption .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms via fluorometric assays to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.